1,8-Diazaspiro[3.6]decan-2-one
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Overview
Description
1,8-Diazaspiro[3spirocyclic oxazolidinone , belongs to the class of spiro compounds. Its chemical formula is C₈H₁₄N₂O , and its molecular weight is approximately 154.21 g/mol. The compound features a spirocyclic ring system, which contributes to its intriguing properties .
Preparation Methods
Synthetic Routes:: 1,8-Diazaspiro[3.6]decan-2-one can be synthesized through various methods. One common approach involves the cyclization of an appropriate precursor. For example, the reaction of an amine with a ketone or aldehyde can lead to the formation of the spirocyclic ring. Detailed synthetic routes and reaction conditions would depend on the specific starting materials used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible. Researchers often employ reagents like acetic anhydride or other acylating agents to form the spirocyclic ring. Optimization of reaction conditions ensures good yields.
Chemical Reactions Analysis
1,8-Diazaspiro[3.6]decan-2-one can participate in several chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of oxazolidinone derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon center. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products:
- Oxidation: Oxazolidinone derivatives.
- Reduction: Spirocyclic alcohols.
- Substitution: Various spirocyclic compounds.
Scientific Research Applications
1,8-Diazaspiro[3.6]decan-2-one finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug design due to its unique spirocyclic structure.
Catalysis: As a ligand in asymmetric catalysis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In drug design, it may interact with molecular targets (e.g., enzymes, receptors) via hydrogen bonding or other interactions. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
1,8-Diazaspiro[3.6]decan-2-one stands out due to its spirocyclic nature. Similar compounds include other spirocyclic oxazolidinones, but their structures and properties differ.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,8-diazaspiro[3.6]decan-2-one |
InChI |
InChI=1S/C8H14N2O/c11-7-6-8(10-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) |
InChI Key |
HCDZHOJEADAVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CC(=O)N2 |
Origin of Product |
United States |
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